This compound is derived from the reaction of benzyloxy-substituted phenols and methanamines. It falls under the category of organic compounds that are often utilized in pharmaceutical applications due to their potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for biological assays and applications.
The synthesis of (3-(benzyloxy)phenyl)methanamine hydrochloride can be achieved through several methods, primarily involving the reaction of benzyloxyphenol derivatives with amines. One notable method includes:
The reaction conditions typically involve heating under reflux, and yields can vary based on the specific conditions used, including temperature and reaction time .
The molecular structure of (3-(benzyloxy)phenyl)methanamine hydrochloride features:
(3-(Benzyloxy)phenyl)methanamine hydrochloride can participate in various chemical reactions:
These reactions are facilitated by the compound's ability to stabilize positive charges through resonance within the aromatic system .
The mechanism of action for (3-(benzyloxy)phenyl)methanamine hydrochloride primarily involves its interaction with specific biological targets:
Quantitative studies have demonstrated that this compound exhibits antiproliferative effects against certain cancer cell lines, emphasizing its potential therapeutic applications .
The physical and chemical properties of (3-(benzyloxy)phenyl)methanamine hydrochloride include:
(3-(Benzyloxy)phenyl)methanamine hydrochloride has several scientific applications:
This compound is systematically named as [3-(benzyloxy)phenyl]methanamine hydrochloride, reflecting its core structure: a phenyl ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and a methanamine group (–CH₂NH₂), the latter present as its hydrochloride salt. Its molecular formula is C₁₄H₁₆ClNO (molecular weight: 249.74 g/mol). The CAS registry number 104566-41-8 provides a unique identifier for sourcing and regulatory documentation [1] [4] [10]. Common synonyms include:
Table 1: Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | [3-(Benzyloxy)phenyl]methanamine hydrochloride |
CAS Registry Number | 104566-41-8 |
Molecular Formula | C₁₄H₁₆ClNO |
Molecular Weight | 249.74 g/mol |
Common Synonyms | 3-(Benzyloxy)benzylamine hydrochloride; (3-Phenylmethoxyphenyl)methanamine HCl |
The synthetic utility of (3-(benzyloxy)phenyl)methanamine hydrochloride stems from two key attributes: the benzyloxy group’s role as a protective moiety for phenols and the primary amine’s versatility in nucleophilic reactions. Historically, benzyl ethers have been favored in multi-step syntheses due to their stability under acidic and basic conditions and their facile deprotection via hydrogenolysis [6] [9].
A significant advancement was demonstrated in the OrgSynth procedure (2007), which utilized 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate as a highly efficient benzyl transfer agent. This reagent enabled the chemoselective benzylation of alcohols under mild conditions, showcasing the relevance of benzyloxy intermediates in stereoselective synthesis. The protocol achieved yields exceeding 95% with minimal racemization, critical for chiral molecule construction [6].
The hydrochloride salt form of (3-(benzyloxy)phenyl)methanamine enhances its crystallinity and shelf-stability, facilitating handling and purification. Suppliers like Santa Cruz Biotechnology (SCBT) and Ambeed market this compound as a building block for:
Its structural similarity to benzylamine—a precursor to motion-sickness drugs like cinnarizine—further underscores its role in accessing bioactive scaffolds [9].
In drug discovery, (3-(benzyloxy)phenyl)methanamine hydrochloride serves as a key synthon for generating bioactive molecules targeting neurological and metabolic disorders. Computational profiling indicates favorable drug-likeness: LogP ≈ 2.53–3.45 (moderate lipophilicity), TPSA = 35.25 Ų (high membrane permeability), and high predicted gastrointestinal absorption [2].
Neurotherapeutic Applications
Derivatives of this scaffold exhibit high affinity for imidazoline I₂ receptors (I₂-IRs), which are implicated in Alzheimer’s disease (AD) progression and pain modulation. In a seminal 2025 study, phosphonate-bearing analogs demonstrated:
Metabolic Disease Applications
Pyrrolidine-2,5-dione derivatives synthesized from this amine (e.g., KR-40795) inhibit autotaxin (ATX), an enzyme overexpressed in liver fibrosis and steatosis. KR-40795 binds the ATX hydrophobic pocket, suppressing both collagen deposition and lipid accumulation in hepatocytes at micromolar concentrations [7].
Table 2: Physicochemical and ADME Properties
Property | Value | Prediction Method |
---|---|---|
LogP (Consensus) | 2.53 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT |
Water Solubility (ESOL) | 0.0378 mg/mL (Soluble) | Delaney (2004) |
GI Absorption | High | BOILED-Egg model |
BBB Permeation | Yes | BOILED-Egg model |
CYP2D6 Inhibition | Yes | SVM model (test set AUC=0.87) |
Table 3: Therapeutic Applications of Derivatives
Therapeutic Area | Derivative Class | Biological Target | Observed Activity |
---|---|---|---|
Alzheimer’s Disease / Pain | Phosphonate-pyrrolidines | Imidazoline I₂ receptor | Cognitive improvement; Analgesia without motor impairment [5] |
Liver Fibrosis/Steatosis | 3-(2-(Benzyloxy)benzylidene)pyrrolidine-2,5-diones | Autotaxin (ATX) | Inhibition of collagen formation and lipid accumulation [7] |
The amine’s hydrogen-bonding capacity and conformational flexibility allow scaffold diversification, enabling optimization of target engagement and pharmacokinetics. Commercial availability from suppliers (e.g., BLD Pharmatech, Ambeed, Santa Cruz Biotechnology) supports high-throughput derivatization campaigns [3] [8] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8